Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. It is characterized by its molecular formula C17H27NO4 and a molecular weight of 309.401 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and an appropriate aldehyde (such as butyraldehyde) in the presence of an inert gas . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Chemical Reactions Analysis
Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It acts as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of its reducing properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism by which Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves its role as a reducing agent. It donates hydrogen atoms to various substrates, facilitating reduction reactions. The molecular targets and pathways involved in these reactions include activated carbon-carbon (C=C) bonds, carbon-oxygen (C=O) bonds in carbonyl compounds, and carbon-nitrogen (C=N) bonds in imines .
Comparison with Similar Compounds
Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is also a Hantzsch ester and shares similar reducing properties.
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another dihydropyridine derivative used in similar reduction reactions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound is used in the synthesis of various organic molecules and has similar reactivity.
This compound stands out due to its unique butyl substitution, which can influence its reactivity and applications in specific synthetic pathways.
Properties
CAS No. |
94266-06-5 |
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Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
diethyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-6-9-10-13-14(16(19)21-7-2)11(4)18-12(5)15(13)17(20)22-8-3/h13,18H,6-10H2,1-5H3 |
InChI Key |
ZGAVXRFBMMMOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Origin of Product |
United States |
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